Cas no 2228434-59-9 (4-1-(piperidin-4-yl)ethylbenzene-1,3-diol)

4-1-(piperidin-4-yl)ethylbenzene-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 4-1-(piperidin-4-yl)ethylbenzene-1,3-diol
- 2228434-59-9
- 4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol
- EN300-1765104
-
- インチ: 1S/C13H19NO2/c1-9(10-4-6-14-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8-10,14-16H,4-7H2,1H3
- InChIKey: GBFIOOBKNVRVKV-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=CC=1C(C)C1CCNCC1)O
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-1-(piperidin-4-yl)ethylbenzene-1,3-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765104-0.5g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1765104-0.25g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1765104-0.05g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1765104-10g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1765104-5g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1765104-5.0g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1765104-1g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1765104-2.5g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1765104-1.0g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1765104-0.1g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 0.1g |
$1068.0 | 2023-09-20 |
4-1-(piperidin-4-yl)ethylbenzene-1,3-diol 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
4-1-(piperidin-4-yl)ethylbenzene-1,3-diolに関する追加情報
Introduction to 4-1-(piperidin-4-yl)ethylbenzene-1,3-diol (CAS No. 2228434-59-9)
4-1-(piperidin-4-yl)ethylbenzene-1,3-diol, identified by the Chemical Abstracts Service Number (CAS No.) 2228434-59-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural framework comprising a benzene ring substituted with hydroxyl groups at the 1 and 3 positions and an ethyl chain linked to a piperidine ring at the 4-position, has garnered attention due to its potential biological activities and mechanistic appeal.
The structural motif of 4-1-(piperidin-4-yl)ethylbenzene-1,3-diol combines elements that are frequently explored in drug discovery programs. The presence of hydroxyl groups on the benzene ring suggests possible interactions with biological targets through hydrogen bonding, while the piperidine moiety is a well-known pharmacophore found in numerous bioactive molecules, including antipsychotics, antivirals, and kinase inhibitors. The ethyl bridge between the piperidine nitrogen and the benzene ring introduces conformational flexibility, which can be exploited to optimize binding affinity and selectivity.
In recent years, there has been a growing emphasis on the development of small-molecule modulators that target complex biological pathways. The benzene-1,3-diol scaffold is particularly relevant in this context, as it has been demonstrated to exhibit properties such as enzyme inhibition and receptor binding. For instance, derivatives of this class have shown promise in preclinical studies as inhibitors of cytochrome P450 enzymes and as modulators of G protein-coupled receptors (GPCRs). The incorporation of a piperidin-4-yl group into such structures may further enhance their pharmacological profile by improving solubility, metabolic stability, or target interaction.
One of the most compelling aspects of 4-1-(piperidin-4-yl)ethylbenzene-1,3-diol is its potential as a lead compound for further derivatization. Medicinal chemists often leverage structurally diverse molecules like this one to explore structure-activity relationships (SAR), aiming to identify analogs with improved efficacy or reduced toxicity. The flexibility provided by the ethyl chain allows for modifications at multiple positions, enabling the fine-tuning of electronic and steric properties. Such modifications are critical in optimizing drug-like properties such as lipophilicity, polar surface area (PSA), and oral bioavailability.
Recent advances in computational chemistry have accelerated the process of identifying promising candidates like 4-1-(piperidin-4-yl)ethylbenzene-1,3-diol. Techniques such as molecular docking, virtual screening, and quantum mechanical calculations have been employed to predict binding affinities and interactions with biological targets. These computational methods complement experimental approaches by providing rapid assessments of molecular behavior before costly synthesis and testing. In particular, virtual screening has been instrumental in identifying novel scaffolds for therapeutic intervention.
The biological activity of 4-1-(piperidin-4-yl)ethylbenzene-1,3-diol has not yet been fully elucidated in public literature; however, its structural features suggest several possible applications. For example, the hydroxyl groups could serve as hydrogen bond donors or acceptors in protein-ligand interactions, while the piperidine ring may engage in polar interactions with amino acid residues in binding pockets. This combination makes it a candidate for targeting enzymes or receptors involved in metabolic diseases or neurological disorders.
In light of current research trends, compounds like 4-(1-(piperidin)-4-yloxy)ethoxy-benzene diol are being explored for their potential in modulating inflammatory pathways. The benzene diol moiety is known to exhibit anti-inflammatory properties in certain contexts, and the presence of a piperidine group could enhance penetration across biological barriers such as the blood-brain barrier (BBB). This dual functionality positions 2228434-59-9 as a promising candidate for further investigation into conditions where inflammation plays a central role.
The synthesis of 4-(1-(Piperidin)-4-yloxy)ethoxy-benzene diol presents an intriguing challenge due to its complex connectivity. Traditional synthetic routes might involve multi-step sequences involving cross-coupling reactions between halogenated precursors and nucleophilic substitution reactions with piperidine derivatives. Advances in synthetic methodology have enabled more efficient pathways, including transition-metal-catalyzed reactions that streamline the construction of heterocyclic frameworks.
One notable approach involves palladium-catalyzed Buchwald-Hartwig amination reactions to form the piperidine-benzene linkage followed by selective hydroxylation at specific positions on the aromatic ring. Such methods have become increasingly popular due to their high functional group tolerance and excellent yields. Additionally, flow chemistry techniques have been applied to improve scalability and reproducibility during large-scale synthesis.
The pharmacokinetic profile of CAS No 2228434 59 9 is another critical consideration in its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated before advancing into clinical trials. In vitro studies using cell-based assays can provide preliminary data on metabolic stability and potential interactions with cytochrome P450 enzymes. Furthermore, animal models can offer insights into biodistribution and excretion kinetics.
Regulatory agencies increasingly require comprehensive preclinical data packages before approving new drug candidates for human testing. This includes not only efficacy data but also safety profiles derived from toxicological studies conducted over various exposure durations. The structural complexity of 2228434599 necessitates thorough characterization through spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LCMS), and infrared spectroscopy (IR).
The role of CAS NO 2228434599 within larger research initiatives remains undefined; however,its unique structural features suggest potential applications across multiple therapeutic areas。 Collaborative efforts between academic researchers and industry scientists could accelerate its development pipeline by combining experimental expertise with computational modeling capabilities.
In conclusion, CAS NO: 2228434599, identified chemically as (R)-(-)-trans-Norcamphorone, represents an intriguing compound worthy further exploration within pharmaceutical research programs。 Its structural complexity combined with promising pharmacological attributes make it an attractive candidate for lead optimization efforts aimed at discovering novel therapeutics targeting neurological disorders、metabolic diseases、and other conditions where molecular intervention is needed。
2228434-59-9 (4-1-(piperidin-4-yl)ethylbenzene-1,3-diol) 関連製品
- 1860074-85-6(2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid)
- 2580187-82-0(tert-butyl 6-(aminomethyl)pyridine-2-carboxylate)
- 2411201-77-7(2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)
- 2682096-98-4((R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride)
- 887887-51-6(4-ethoxy-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2098105-18-9(Methyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate)
- 1801597-04-5(Ethyl 4-bromo-3-(hydroxymethyl)benzoate)
- 740799-82-0(methyl 3,4-dihydroxy-2-methyl-benzoate)
- 57248-88-1(Pamidronate Disodium)
- 1806525-89-2(1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)



